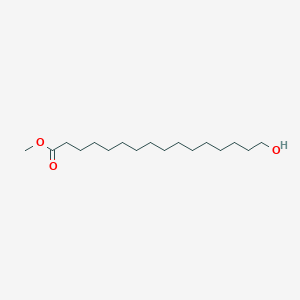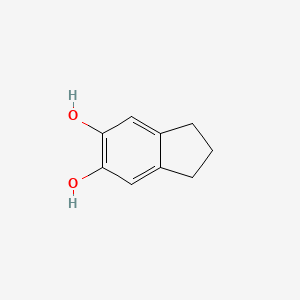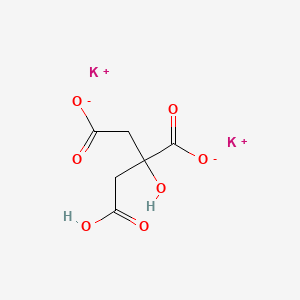
Methyl 16-hydroxyhexadecanoate
Übersicht
Beschreibung
Melanocortin-4 receptor antagonists are compounds that inhibit the activity of the melanocortin-4 receptor, a key protein in the regulation of food intake and energy expenditure. The melanocortin-4 receptor is a G-protein coupled receptor that is activated by melanocyte-stimulating hormones, leading to anorexigenic effects (reduction in appetite). Conversely, antagonists of this receptor can increase appetite and are being explored for their potential therapeutic applications in conditions such as cachexia and obesity .
Wissenschaftliche Forschungsanwendungen
Melanocortin-4-Rezeptor-Antagonisten haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Diese Verbindungen werden verwendet, um die Struktur-Aktivitäts-Beziehungen von G-Protein-gekoppelten Rezeptoren zu untersuchen und neue Synthesemethoden für Peptid- und Nicht-Peptid-Antagonisten zu entwickeln.
Biologie: In der biologischen Forschung werden Melanocortin-4-Rezeptor-Antagonisten verwendet, um die Rolle des Melanocortinsystems bei der Regulierung der Energiehomöostase, des Appetits und des Körpergewichts zu untersuchen.
Medizin: Klinisch werden diese Antagonisten als potenzielle Behandlungen für Erkrankungen wie Kachexie, Fettleibigkeit und bestimmte Stoffwechselstörungen untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Melanocortin-4-Rezeptor-Antagonisten beinhaltet die Hemmung des Melanocortin-4-Rezeptors, wodurch die Bindung endogener Agonisten wie Melanocyt-stimulierender Hormone verhindert wird. Diese Hemmung blockiert die Aktivierung des Rezeptors und die nachfolgenden Signalwege, zu denen die Aktivierung der Adenylatcyclase und die Produktion von cyclischem Adenosinmonophosphat gehören. Durch die Blockierung dieser Signalwege können Melanocortin-4-Rezeptor-Antagonisten den Appetit steigern und den Energieverbrauch senken .
Safety and Hazards
Methyl 16-hydroxyhexadecanoate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used and exposure should be avoided . In case of contact with skin or eyes, the affected area should be washed off with soap and plenty of water .
Vorbereitungsmethoden
The synthesis of melanocortin-4 receptor antagonists typically involves the creation of peptide or non-peptide compounds that can effectively bind to the receptor and inhibit its activity. One common synthetic route involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for the precise control of the peptide sequence and the incorporation of non-natural amino acids to enhance receptor binding and selectivity .
For industrial production, large-scale solid-phase peptide synthesis can be employed, often using automated synthesizers to increase efficiency and yield. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Analyse Chemischer Reaktionen
Melanocortin-4-Rezeptor-Antagonisten können verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die Seitenketten bestimmter Aminosäuren modifizieren, was die Bindungsaffinität des Antagonisten möglicherweise verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um Schutzgruppen zu entfernen oder Disulfidbrücken innerhalb der Peptidstruktur zu reduzieren.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Peptide mit verbesserten Rezeptorbindungseigenschaften .
Vergleich Mit ähnlichen Verbindungen
Melanocortin-4-Rezeptor-Antagonisten können mit anderen Verbindungen verglichen werden, die auf das Melanocortinsystem abzielen, wie z. B. Melanocortin-3-Rezeptor-Antagonisten und Melanocortin-Rezeptor-Agonisten. Während Melanocortin-3-Rezeptor-Antagonisten ebenfalls die Rezeptoraktivität hemmen, wirken sie sich hauptsächlich auf verschiedene physiologische Prozesse wie Entzündung und Immunantwort aus. Melanocortin-Rezeptor-Agonisten hingegen aktivieren die Rezeptoren und werden verwendet, um den Appetit zu reduzieren und den Energieverbrauch zu erhöhen .
Ähnliche Verbindungen umfassen:
SHU9119: Ein nicht-selektiver Melanocortin-Rezeptor-Antagonist, der sowohl Melanocortin-3- als auch Melanocortin-4-Rezeptoren hemmt.
Eigenschaften
IUPAC Name |
methyl 16-hydroxyhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMRIXFFOGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393043 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36575-67-4 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)







![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)



![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)

